

The Discovery and Development of FR167344: A Technical Overview

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Compound of Interest

Compound Name: FR167344 free base

Cat. No.: B10774503

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FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin B2 receptor, developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of FR167344, tailored for researchers, scientists, and drug development professionals.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain through its interaction with the B2 receptor. The development of bradykinin B2 receptor antagonists has been a significant area of research for the potential treatment of various inflammatory conditions. FR167344 emerged from these efforts as a promising small molecule candidate with good oral bioavailability and in vivo efficacy in preclinical models.

Discovery and Synthesis

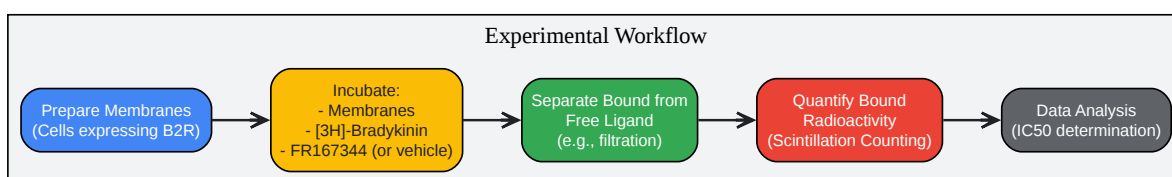
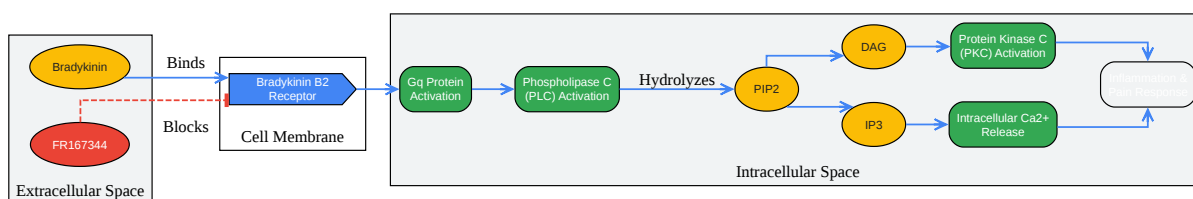
The discovery of FR167344 by Fujisawa Pharmaceutical was a result of extensive research into nonpeptide bradykinin B2 receptor antagonists. The full chemical name for FR167344 is N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl) cinnamylamide hydrochloride. While a

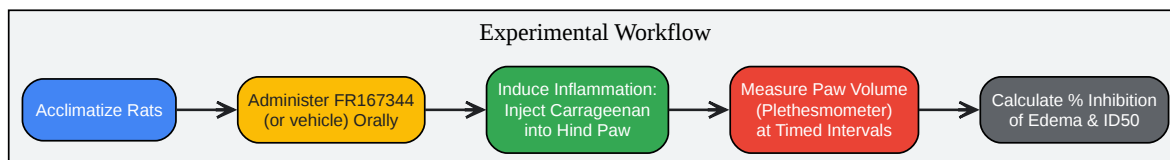
detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the complexity of the molecule suggests a multi-step synthetic route, likely culminating in the formation of the amide bond connecting the cinnamoyl moiety to the substituted phenylglycine derivative.

Mechanism of Action

FR167344 functions as a competitive antagonist of the bradykinin B2 receptor. By binding to the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling pathways that lead to the physiological effects of bradykinin, such as increased vascular permeability, vasodilation, and pain receptor activation.

Below is a diagram illustrating the signaling pathway of the bradykinin B2 receptor and the inhibitory action of FR167344.





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